molecular formula C13H11NO3 B016606 1-(Benzyloxy)-2-nitrobenzene CAS No. 4560-41-2

1-(Benzyloxy)-2-nitrobenzene

Cat. No. B016606
CAS RN: 4560-41-2
M. Wt: 229.23 g/mol
InChI Key: ZYWSXGRMDPBISP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-nitrobenzene, also known as 1-benzyl-2-nitrobenzene, is an organic compound belonging to the nitrobenzene family. It has a molecular weight of 185.14 g/mol and is a colorless liquid at room temperature. It is widely used in the synthesis of pharmaceuticals and other chemicals due to its reactivity and solubility.

Scientific Research Applications

Tyrosinase Inhibition

This compound has been explored as an anti-melanogenic compound . Tyrosinase is a key enzyme target to design new chemical ligands against melanogenesis . The appropriately designed scaffolds inspired by the structures of natural compounds are used to develop novel synthetic inhibitors .

Antimicrobial Activity

Chalcones derivatives, which include 1-(Benzyloxy)-2-nitrobenzene, have wide applications in pharmaceutical and medicinal chemistry . These compounds have been synthesized and screened for antimicrobial activity .

Synthesis of Novel Chalcones Derivatives

1-(Benzyloxy)-2-nitrobenzene has been used in the synthesis of novel chalcones derivatives . These derivatives have been characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

Development of Anti-Tyrosinase Agents

The compound has been used in the development of effective anti-tyrosinase agents with increased efficiency and safety . These agents have many applications in the food, pharmaceutical, and cosmetics industries .

Design of New Materials

The compound can be used in the design of new materials to attain the right properties for device applications . This is particularly relevant in the field of liquid crystal instrumentation, which includes optical devices and temperature/humidity sensors .

Synthesis of Liquid-Crystalline Compounds

1-(Benzyloxy)-2-nitrobenzene can be used in the synthesis of new liquid-crystalline compounds . These compounds have potential applications in various fields, including electronics and display technologies .

properties

IUPAC Name

1-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWSXGRMDPBISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352983
Record name Benzyl 2-nitrophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-nitrobenzene

CAS RN

4560-41-2
Record name Benzyl 2-nitrophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 2-nitrophenol (13.9 g, 0.10 mol), benzyl bromide (12.0 ml, 0.10 mol) and anhydrous potassium carbonate (30 g, 0.22 mol) in acetone (200 ml) is heated under reflux for 16 hours, cooled, poured onto ice-dilute hydrochloric acid, and extracted with dichloromethane. The extract is dried and evaporated and the residue is crystallized from ether-hexane as pale crystals, m.p. <50° C.
Quantity
13.9 g
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reactant
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12 mL
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30 g
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reactant
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200 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-nitrophenol (10.0 g, 72.0 mmol) and K2CO3 (9.96 g, 72.0 mmol) in DMF (150 mL) was added dropwise benzyl bromide (9.40 mL, 79.2 mmol) at 0° C. After being stirred at room temperature for 3 hr, the reaction mixture was diluted with water, which was extracted with Et2O. The extracts were washed with brine, dried over Na2SO4, and concentrated to dryness. Chromatography of the residue with hexane-EtOAc (2:1, v/v) as eluent gave 2-benzyloxy nitrobenzene (14.7 g, 89%) as a yellow oil. 1H-NMR (CDCl3) δ 5.24 (s, 2H), 7.04 (t, J=7.8 Hz, 1H), 7.12 (d, J=7.8 Hz, 1H), 7.31–7.50 (m, 5H), 7.51 (d, J=1.5 Hz, 1H), 7.86 (dd, J=7.8, 1.5 Hz, 1H).
Quantity
10 g
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reactant
Reaction Step One
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Quantity
9.96 g
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reactant
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9.4 mL
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reactant
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150 mL
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solvent
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A slurry of 41.7 g (0.3 mol) of o-nitrophenol in 200 ml of ethanol was added to a stirred, cooled solution of 19.8 g (0.3 mol) of 85% potassium hydroxide in 300 ml of ethanol; a voluminous yellow-orange precipitate of the potassium salt separated. After stirring at room temperature for 45 minutes, a solution of 35.7 ml (0.3 mol) of benzyl bromide in 100 ml of ethanol was added portionwise (no temperature rise) and the mixture was stirred at room temperature for 30 minutes, then gradually heated to reflux. The solid went into solution as the color lightened from red to light yellow and potassium bromide separated. After refluxing for 3 hours, the mixture was cooled and most of the ethanol removed on a rotary evaporator. The residue was shaken with 300 ml of ether and 100 ml of water and the layers separated. The aqueous phase was extracted with ether (2×100 ml) and the combined ether layers were washed with 50 ml of water and 50 ml of saturated sodium chloride solution. After drying over magnesium sulfate, the solvent was evaporated to give 66.1 g of a red-orange oil which was fractionated to yield 44.3 g of the title A compound as a yellow oily product, b.p. 163°-166° (0.2 mm). Lit. b.p. 127°-129° (0.05 mm); J. Org. Chem., 37, 1848 (1972).
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
35.7 mL
Type
reactant
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Quantity
100 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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